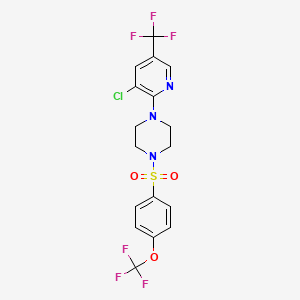

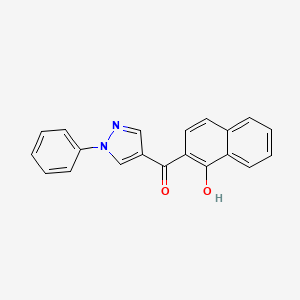

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

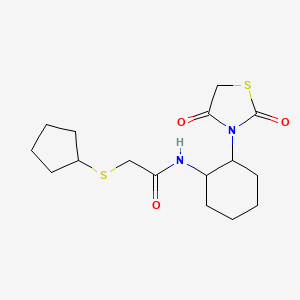

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide is a compound that exemplifies the intricate relationship between structure and function in medicinal chemistry. It's part of a broader class of compounds known for their diverse biological activities and their potential in drug development. The compound's synthesis, structure, and properties are fundamental to understanding its potential applications and interactions at the molecular level.

Synthesis Analysis

The synthesis of compounds similar to this compound often involves complex reactions that highlight the creativity and precision required in organic synthesis. For example, derivatives of imidazo[1,2-a]pyridine have been synthesized through various methods, including coupling reactions and the use of electrophilic building blocks, demonstrating the versatility and adaptability of synthetic strategies to obtain desired molecular frameworks (Chen et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds in this category is typically characterized using techniques such as NMR, FT-IR, and X-ray diffraction. These methods provide detailed insights into the arrangement of atoms and the geometry of the molecule, which are critical for understanding its chemical behavior and reactivity. For instance, detailed structural analysis has been performed for similar compounds, revealing intricate hydrogen bonding, π–π stacking, and Van der Waals interactions that stabilize the molecular structure and influence its chemical properties (Dong-Mei Chen et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of this compound and its derivatives can be explored through various reactions, including oxidation, electrophilic substitution, and cyclization. These reactions not only expand the compound's functional utility but also provide pathways for the synthesis of novel derivatives with potentially enhanced biological activities. The oxidation reactivity channels, for example, have been studied for similar compounds, highlighting the formation of diverse products under different conditions (Pailloux et al., 2007).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for the practical application of these compounds. These characteristics influence the compound's behavior in biological systems and its suitability for formulation into dosage forms. Studies on similar compounds have focused on improving aqueous solubility and oral absorption, demonstrating the importance of physical property optimization in drug development (Shibuya et al., 2018).

Scientific Research Applications

Optical Sensing Applications

Pyrimidine derivatives, integral to compounds like N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide, have been utilized as exquisite sensing materials. Their ability to form coordination as well as hydrogen bonds makes them suitable for use as optical sensors, with diverse applications in both biological and medicinal fields (Jindal & Kaur, 2021).

Catalysis and Drug Development

Heterocyclic N-oxide derivatives, related to the imidazole and pyrimidine classes, are prominent in catalysis and drug development. They exhibit functionalities vital in forming metal complexes, designing catalysts, and various medicinal applications including anticancer, antibacterial, and anti-inflammatory activities. This highlights the versatility and potential of these compounds in advancing both organic synthesis and medicinal chemistry (Li et al., 2019).

Scaffold Utilization in Drug Design

Imidazo[1,2-a]pyrimidine and its derivatives, structurally related to this compound, serve as a valuable scaffold in drug design, with applications extending from biological activities to secondary uses like corrosion inhibition. The versatility of this scaffold makes it a significant focus in synthetic chemistry and drug development research (Kobak & Akkurt, 2022).

Mechanism of Action

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the development of new imidazole-containing compounds for various therapeutic applications is a promising area of research.

properties

IUPAC Name |

N-(6-imidazol-1-ylpyrimidin-4-yl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O/c27-21(25-18-13-19(24-14-23-18)26-12-11-22-15-26)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,20H,(H,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDGYSHNYYPBBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2497831.png)

![methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate](/img/structure/B2497836.png)

![(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2497842.png)

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2497843.png)

![(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2497848.png)